tert-Butyl 6-amino-5-methoxyindoline-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl 6-amino-5-methoxyindoline-1-carboxylate involves several steps. One common method includes the protection of the amino group using tert-butyl groups and the subsequent introduction of the methoxy group . The reaction conditions typically involve the use of coupling reagents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
tert-Butyl 6-amino-5-methoxyindoline-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indoline ring or the functional groups attached to it .
Scientific Research Applications
tert-Butyl 6-amino-5-methoxyindoline-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . Additionally, it is used in industrial research for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl 6-amino-5-methoxyindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 6-amino-5-methoxyindoline-1-carboxylate can be compared with other similar compounds, such as tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate . The uniqueness of this compound lies in its specific indoline core and the presence of both amino and methoxy groups, which contribute to its distinct chemical properties and research applications .
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl 6-amino-5-methoxy-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-6-5-9-7-12(18-4)10(15)8-11(9)16/h7-8H,5-6,15H2,1-4H3 |
InChI Key |
PQQPOMJMSGWEDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C21)N)OC |
Origin of Product |
United States |
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